tert-Butyl 3-(octahydroisoquinolin-2(1H)-yl)azetidine-1-carboxylate
CAS No.: 1862201-79-3
Cat. No.: VC2797699
Molecular Formula: C17H30N2O2
Molecular Weight: 294.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1862201-79-3 |
|---|---|
| Molecular Formula | C17H30N2O2 |
| Molecular Weight | 294.4 g/mol |
| IUPAC Name | tert-butyl 3-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)azetidine-1-carboxylate |
| Standard InChI | InChI=1S/C17H30N2O2/c1-17(2,3)21-16(20)19-11-15(12-19)18-9-8-13-6-4-5-7-14(13)10-18/h13-15H,4-12H2,1-3H3 |
| Standard InChI Key | XYSVSJKAKRKWBI-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC(C1)N2CCC3CCCCC3C2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)N2CCC3CCCCC3C2 |
Introduction
tert-Butyl 3-(octahydroisoquinolin-2(1H)-yl)azetidine-1-carboxylate is a complex organic compound that combines azetidine and isoquinoline moieties, making it a member of the azetidine derivatives class. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides an in-depth review of the compound's structure, synthesis, properties, and potential applications.
Synthesis
The synthesis of tert-Butyl 3-(octahydroisoquinolin-2(1H)-yl)azetidine-1-carboxylate typically involves multi-step synthetic routes. A common method includes using azetidine precursors that undergo nucleophilic substitution reactions to introduce the isoquinoline moiety. The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
Chemical Reactivity
The reactivity of this compound can be influenced by the presence of electron-withdrawing or electron-donating groups on the isoquinoline or azetidine rings, which can modulate nucleophilicity and electrophilicity during reactions. This versatility in chemical reactivity makes it a valuable compound for further chemical modifications.
Potential Applications
Research indicates that compounds like tert-Butyl 3-(octahydroisoquinolin-2(1H)-yl)azetidine-1-carboxylate exhibit activity against various biological targets, suggesting potential pharmacological applications in areas such as analgesia or anti-inflammatory effects. The isoquinoline portion may facilitate binding to specific sites due to its planar aromatic structure, while the azetidine ring could influence conformational flexibility.
Comparison with Related Compounds
This comparison highlights the structural and molecular differences between closely related compounds, which can influence their chemical and biological properties.
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